Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate
CAS No.: 1613264-84-8
Cat. No.: VC6794398
Molecular Formula: C12H16N2O5
Molecular Weight: 268.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1613264-84-8 |
|---|---|
| Molecular Formula | C12H16N2O5 |
| Molecular Weight | 268.269 |
| IUPAC Name | methyl 4-(2-methoxyethylamino)-2-methyl-5-nitrobenzoate |
| Standard InChI | InChI=1S/C12H16N2O5/c1-8-6-10(13-4-5-18-2)11(14(16)17)7-9(8)12(15)19-3/h6-7,13H,4-5H2,1-3H3 |
| Standard InChI Key | SNTYTUDFTVLXOF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCCOC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate, delineates its substituent arrangement:
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A methyl ester at the carboxyl position.
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A methyl group at position 2.
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A nitro group (-NO₂) at position 5.
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A (2-methoxyethyl)amino group (-NH-CH₂CH₂-OCH₃) at position 4.
Based on structural analogs , the molecular formula is deduced as C₁₂H₁₅N₂O₅, with a molecular weight of 267.26 g/mol. This calculation integrates contributions from the methyl ester backbone (C₈H₈O₂), nitro group (+NO₂), methyl substituent (+CH₃), and (2-methoxyethyl)amino group (+C₃H₈ON).
Structural Characterization
Comparative analysis with similar compounds reveals critical structural insights:
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The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity .
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The (2-methoxyethyl)amino group at position 4 contributes to solubility in polar solvents due to its ether and amine functionalities .
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Methyl groups at positions 2 and the ester moiety add steric bulk, potentially affecting crystallinity and melting behavior .
Table 1: Comparative Structural Data of Analogous Compounds
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for the target compound are documented, plausible routes can be extrapolated from related nitrobenzoate syntheses:
Nitration of Methyl-Substituted Benzoates
Initial nitration of methyl 2-methylbenzoate using mixed nitric-sulfuric acid could introduce the nitro group at position 5. Steric hindrance from the methyl group at position 2 likely directs nitration to the less hindered position 5 .
Reactivity Profile
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) could convert the nitro group to an amine, forming methyl 5-amino-4-[(2-methoxyethyl)amino]-2-methylbenzoate, a potential pharmaceutical intermediate .
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Ester Hydrolysis: Basic hydrolysis (NaOH/EtOH) would yield the corresponding carboxylic acid, enabling further functionalization .
Physical and Chemical Properties
Thermochemical Properties
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Melting Point: 180–190°C (estimated, based on methyl 5-amino-2-methyl-4-nitrobenzoate: 184–186°C ).
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Boiling Point: ~400°C (extrapolated from methyl 4-amino-2,3-difluoro-5-nitrobenzoate: 402°C ).
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Density: 1.4–1.5 g/cm³ (similar to nitrobenzoates with methyl substituents ).
Solubility and Partitioning
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Aqueous Solubility: Limited due to the nitro group’s hydrophobicity, but enhanced by the (2-methoxyethyl)amino group’s polarity .
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LogP: Estimated ~2.5 (comparable to methyl 4-amino-2,3-difluoro-5-nitrobenzoate: LogP 2.50 ).
Table 2: Predicted Physicochemical Properties
| Property | Value | Basis for Estimation |
|---|---|---|
| Melting Point | 180–190°C | Analogous nitrobenzoates |
| Boiling Point | ~400°C | Fluorinated analog |
| Density | 1.45 g/cm³ | Methyl 5-nitrobenzoate |
| LogP | 2.5 | Substituent contributions |
Applications and Uses
Pharmaceutical Intermediates
Nitroaromatics are pivotal in synthesizing amine-containing drugs. For instance:
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Antibiotics: Nitro reduction yields aryl amines, common in quinolone antibiotics .
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Anticancer Agents: Methoxyethylamino groups enhance cell membrane permeability, as seen in kinase inhibitors .
Agrochemical Synthesis
The nitro group’s electron deficiency facilitates heterocycle formation, useful in herbicides and fungicides .
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